2-Methyl-4-phenyl-6H-1,3,5-oxathiazine
Description
Contextualization within Heterocyclic Chemistry and Oxathiazine Systems
2-Methyl-4-phenyl-6H-1,3,5-oxathiazine belongs to the broad class of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. Specifically, it is an oxathiazine, a six-membered ring containing one oxygen, one nitrogen, and one sulfur atom. ontosight.aiontosight.ai The arrangement of these heteroatoms in this compound is designated as 1,3,5, indicating their respective positions within the ring. This particular arrangement distinguishes it from other oxathiazine isomers, such as 1,2,3- or 1,3,4-oxathiazines, and influences its chemical and physical properties.
The study of heterocyclic compounds like oxathiazines is a significant branch of organic chemistry due to their widespread presence in natural products and their diverse applications. ijnc.ir Oxathiazine derivatives, in particular, have attracted attention for their potential biological activities. ijnc.irontosight.ai The specific structure of this compound, featuring a methyl group at the 2-position and a phenyl group at the 4-position, imparts distinct characteristics that are a focus of current research. ontosight.ai
Significance of the 1,3,5-Oxathiazine Core Structure in Organic Synthesis
The 1,3,5-oxathiazine ring system is a valuable scaffold in organic synthesis. Its unique arrangement of oxygen, nitrogen, and sulfur atoms provides multiple reactive sites, allowing for a variety of chemical transformations. This versatility makes it a useful building block for the synthesis of more complex molecules.
The synthesis of the 1,3,5-oxathiazine core itself can be achieved through various routes, often involving the reaction of precursors like thiourea (B124793) or thioacetamide (B46855) with other organic compounds under specific conditions. ontosight.ai The ability to introduce a range of substituents onto the oxathiazine ring allows for the fine-tuning of the molecule's properties for specific applications. Researchers are exploring new and efficient methods for the synthesis of these heterocyclic systems, including catalyst-free approaches in aqueous media for related oxadiazines, which could potentially be adapted for oxathiazine synthesis.
The table below provides a summary of key properties for the parent 4H-1,3,5-oxathiazine structure.
| Property | Value |
| Molecular Formula | C3H5NOS |
| Molecular Weight | 103.15 g/mol |
| IUPAC Name | 4H-1,3,5-oxathiazine |
| InChIKey | ZRVQFLZLYVLWEW-UHFFFAOYSA-N |
Overview of Current Research Landscape on this compound and Analogues
Current research on this compound and its analogues is focused on exploring their potential applications, particularly in the fields of medicinal chemistry and materials science. ontosight.aiontosight.ai While detailed information on the physical and chemical properties of this specific compound is somewhat limited, studies on related oxathiazine structures provide valuable insights. ontosight.ai
Researchers are investigating the potential biological activities of oxathiazine derivatives, including antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai The presence of the methyl and phenyl groups on the this compound ring is expected to influence its biological activity and interactions with molecular targets. ontosight.ai
The synthesis of various analogues, where the methyl and phenyl groups are replaced with other substituents, is a key area of investigation. ontosight.aichemsynthesis.com For instance, the synthesis of 2,6-dimethyl-4-(4-methylphenyl)-6H-1,3,5-oxathiazine has been reported. chemsynthesis.com By creating a library of these compounds, scientists can study structure-activity relationships to identify derivatives with enhanced properties. The table below outlines some key details of this compound.
| Property | Value |
| CAS Number | 58955-85-4 |
| Molecular Formula | C10H11NOS |
| Appearance | Liquid |
| Purity | 99.0% |
The exploration of novel synthetic methodologies for creating these complex heterocyclic systems remains an active area of research. This includes the development of stereoselective methods to control the three-dimensional arrangement of atoms, which can be crucial for biological activity. thieme-connect.com The continued investigation into this compound and its analogues holds promise for the discovery of new compounds with valuable applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58955-85-4 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-methyl-4-phenyl-6H-1,3,5-oxathiazine |
InChI |
InChI=1S/C10H11NOS/c1-8-12-7-11-10(13-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
MXBIMNXDAMOVRF-UHFFFAOYSA-N |
SMILES |
CC1OCN=C(S1)C2=CC=CC=C2 |
Canonical SMILES |
CC1OCN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 4 Phenyl 6h 1,3,5 Oxathiazine and Analogues
Strategies for 1,3,5-Oxathiazine Ring Formation
The formation of the 1,3,5-oxathiazine ring system is the cornerstone of synthesizing 2-methyl-4-phenyl-6H-1,3,5-oxathiazine and its derivatives. These strategies often involve the careful selection of precursors that contain the necessary carbon, nitrogen, oxygen, and sulfur atoms and directing their assembly into the desired heterocyclic scaffold.
Multistep Synthetic Routes from Precursors
Multistep synthetic approaches provide a classical and often reliable method for the construction of the 1,3,5-oxathiazine ring. These routes typically involve the sequential formation of bonds to build the heterocyclic system from simpler, readily available starting materials. A common strategy involves the use of precursors such as thioamides, like thioacetamide (B46855) or thiourea (B124793). ontosight.ai
One illustrative multistep synthesis of a related ontosight.aibeilstein-journals.org-oxazine derivative begins with the synthesis of chalcones. This is achieved through the reaction of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative. The resulting chalcone (B49325) then undergoes a cyclization reaction with a reagent like urea (B33335) to form the oxazine (B8389632) ring. This general approach can be adapted to produce a variety of substituted oxazine compounds.
A plausible multistep route to this compound could conceptually involve the initial reaction of thioacetamide with formaldehyde (B43269) to form an N-(hydroxymethyl)thioacetamide intermediate. This intermediate could then be reacted with benzaldehyde in a subsequent step, leading to the cyclization and formation of the desired 1,3,5-oxathiazine ring. The stability of N-(hydroxymethyl) compounds can be a critical factor in the success of such syntheses. bohrium.comnih.gov
Table 1: Key Precursors in Multistep Synthesis of Oxathiazine Analogues
| Precursor | Role in Synthesis |
|---|---|
| Thioacetamide | Source of methyl-C=N and sulfur |
| Benzaldehyde | Source of the phenyl group at C4 |
| Formaldehyde | Source of the methylene (B1212753) group at C6 |
| Chalcones | Intermediate for ontosight.aibeilstein-journals.org-oxazine ring formation |
Cyclization Reactions for Six-Membered Heterocycles
Cyclization reactions are fundamental to the formation of the 6H-1,3,5-oxathiazine core. These reactions involve the intramolecular formation of one or more bonds to close a linear precursor into a cyclic structure. The choice of reactants and conditions can direct the cyclization towards the desired six-membered heterocyclic system.
For instance, a general method for the synthesis of 1,3-oxazine and 1,3-thiazine derivatives involves the reaction of 4-phenyl substituted chalcones. researchgate.net While this leads to a different isomer, the underlying principle of using a Michael acceptor (the chalcone) and a suitable binucleophile to effect cyclization is a common strategy in heterocyclic synthesis.
A notable cyclization approach for a related 6H-1,2-oxazine system involves the reaction of ketoximes with terminal acetylene (B1199291) compounds. This hetero-Diels-Alder reaction proceeds via the in situ generation of α-nitrosoolefins from ketoximes, which then react with the dienophile (the acetylene derivative) to form the six-membered ring. This highlights the utility of pericyclic reactions in constructing such heterocyclic frameworks.
In the context of this compound, a key cyclization step would likely involve the condensation of a thioamide, an aldehyde, and a source of the C-O-C linkage. The precise mechanism would depend on the specific reagents and catalysts employed, but would ultimately result in the formation of the stable six-membered ring.
Annulation Strategies for Fused Oxathiazine Scaffolds
Annulation strategies are employed to construct fused ring systems where the oxathiazine ring is fused to another ring, often an aromatic or heteroaromatic system. These methods are valuable for creating more complex molecular architectures with potentially novel properties.
An example of an annulation strategy leading to a fused ontosight.aibeilstein-journals.orgthiazolo[2,3-b] ontosight.aibeilstein-journals.orgoxazine system involves the diastereoselective reaction of a thiazole (B1198619) derivative with dialkyl acetylenedicarboxylates in the presence of ethyl pyruvate. This reaction constructs the oxazine ring onto the existing thiazole scaffold.
Similarly, the synthesis of fused heterocyclic 1,3,5-triazines, which share a similar nitrogen-containing six-membered ring, can be achieved by reacting N-acyl imidates with various heterocyclic amines such as 5-aminopyrazole or 2-aminobenzimidazole. This demonstrates a general principle of using a reactive intermediate to build a new heterocyclic ring onto a pre-existing one. While not directly producing a 1,3,5-oxathiazine, this approach illustrates a viable strategy for the synthesis of fused systems containing aza-heterocycles.
Contemporary Synthetic Approaches
Modern synthetic chemistry increasingly focuses on efficiency, atom economy, and environmental sustainability. In the context of 1,3,5-oxathiazine synthesis, this has led to the development of one-pot multicomponent reactions and the exploration of novel techniques like electrosynthesis for related heterocycles.
One-Pot Multicomponent Reactions (MCRs) in Oxathiazine Synthesis
One-pot multicomponent reactions (MCRs) offer a highly efficient route to complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by the formation of multiple bonds in a single pot, avoiding the need for isolation and purification of intermediates.
A copper-catalyzed tandem CuAAC/ring cleavage/[4+2] annulation reaction of terminal ynones, sulfonyl azides, and imines has been developed for the synthesis of functionalized oxazines. This reaction proceeds under mild conditions and provides a series of 1,3-oxazine derivatives in good yields. The key step involves an inverse electron demand Diels-Alder reaction of in situ generated N-sulfonyl acylketenimines with imines.
Another relevant MCR involves the use of formaldehyde as a C1 building block. Formaldehyde's reactivity makes it a valuable component in the synthesis of various heterocyclic and acyclic molecules through MCRs. rsc.org A thia-aza-Prins cyclization of homoallylic amines with disulfides and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a formaldehyde source, has been used to construct 1,3-oxazinanes. beilstein-journals.org This highlights the potential for using formaldehyde surrogates in MCRs to build the 1,3,5-oxathiazine skeleton.
Electrosynthesis Methodologies for Related Heterocycles
Electrosynthesis has emerged as a powerful and green tool in organic synthesis, utilizing electricity to drive chemical reactions. This method often proceeds under mild conditions and can offer unique selectivity compared to traditional chemical methods. While specific electrosynthesis methods for this compound are not widely reported, the electrosynthesis of other nitrogen and sulfur-containing heterocycles provides a promising avenue for future research.
The electrochemical synthesis of N/S-heterocycles can be achieved through various mechanisms, including direct anodic oxidation, indirect oxidation, cathodic reduction, and paired electrolysis. These methods often involve the generation of radical intermediates that can undergo cyclization to form the desired heterocyclic ring. For example, the electrochemical synthesis of thiazolidin-2-imines from thiourea-tethered terminal alkenes has been reported.
Recent advancements in the electrochemical synthesis of N-, S-, and O-containing heterocycles highlight the potential of this technique. Both intermolecular and intramolecular cyclization reactions can be facilitated electrochemically, providing a less severe and often more direct route to these valuable compounds. The application of these principles to the synthesis of 1,3,5-oxathiazines could offer a novel and sustainable approach to this class of compounds.
Derivatization Pathways for this compound Variants
The structural diversity of this compound variants is achieved through several synthetic strategies. These include the introduction of various substituents onto the oxathiazine ring, the oxidation of the sulfur atom, and the construction of intricate spirocyclic frameworks.
Synthesis of Substituted 1,3,5-Oxathiazine Derivatives
The primary method for the synthesis of substituted 1,3,5-oxathiazine derivatives involves the condensation of a thioamide, an aldehyde, and formaldehyde. This multicomponent reaction allows for the introduction of a wide variety of substituents at the 2- and 4-positions of the oxathiazine ring by selecting the appropriate thioamide and aldehyde precursors.
For instance, the parent compound, this compound, is synthesized from the reaction of thioacetamide, benzaldehyde, and formaldehyde. By varying the thioamide and the aldehyde, a range of analogues can be produced. For example, using a different aryl aldehyde in place of benzaldehyde would result in a different substituent at the 4-position. Similarly, employing a different thioamide would alter the substituent at the 2-position.
The general reaction scheme is as follows:
R1-C(=S)NH2 + R2-CHO + CH2O → 2-R1-4-R2-6H-1,3,5-oxathiazine
| R1 Substituent (from Thioamide) | R2 Substituent (from Aldehyde) | Product Name |
| Methyl | Phenyl | This compound |
| Ethyl | 4-Chlorophenyl | 2-Ethyl-4-(4-chlorophenyl)-6H-1,3,5-oxathiazine |
| Phenyl | 4-Methoxyphenyl | 2-Phenyl-4-(4-methoxyphenyl)-6H-1,3,5-oxathiazine |
Preparations of Oxidized Oxathiazine Species (e.g., S-oxides, S,S-dioxides)
The sulfur atom in the 1,3,5-oxathiazine ring can be oxidized to form the corresponding S-oxides and S,S-dioxides. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation, whether to the sulfoxide or the sulfone, can be controlled by the stoichiometry of the oxidizing agent.
A series of novel 6H-1,3,5-oxathiazine S,S-dioxides have been synthesized by the oxidation of the corresponding 6H-1,3,5-oxathiazines using 2.2 equivalents of m-CPBA. mdpi.com These cyclic sulfones have been investigated for their synthetic utility. While thermally stable, they can undergo Lewis acid-induced thermal reactions to afford corresponding amides. mdpi.com
| Starting Oxathiazine | Oxidizing Agent | Product |
| This compound | m-CPBA (1.1 equiv) | This compound S-oxide |
| This compound | m-CPBA (2.2 equiv) | This compound S,S-dioxide mdpi.com |
Construction of Spirocyclic Oxathiazine Frameworks
Spirocyclic oxathiazine frameworks are a unique class of compounds where the oxathiazine ring is fused to another ring system through a common carbon atom. One of the key methods for their synthesis is the hetero-Diels-Alder reaction. mdpi.com This [4+2] cycloaddition reaction involves a diene and a dienophile, where one or more atoms are heteroatoms.
For the synthesis of spirocyclic 1,2-oxazine N-oxides, for example, E-2-aryl-1-cyano-1-nitroethenes can react with methylenecyclopentane (B75326) in a non-catalyzed hetero-Diels-Alder reaction with full regiocontrol. mdpi.com While this specific example leads to a 1,2-oxazine, similar principles can be applied to construct spirocyclic 1,3,5-oxathiazine systems by carefully selecting the appropriate diene and dienophile containing the necessary oxygen, nitrogen, and sulfur atoms.
Another approach involves the fluorination-induced intramolecular cyclization of N-(2-(cyclohex-1-en-1-yl)ethyl)benzamides and benzothioamides using a cationic fluorinating agent like Selectfluor. This method yields fluoro-substituted spiro-1,3-oxazine and spiro-1,3-thiazine derivatives as a single diastereomer.
Precursor Chemistry and Reaction Conditions in Oxathiazine Synthesis
The successful synthesis of this compound and its analogues is highly dependent on the nature of the precursors and the specific reaction conditions employed. The primary precursors are thioamides, aldehydes, and a source of formaldehyde.
Precursors:
Thioamides: Thioacetamide is the precursor for the 2-methyl group in the target compound. Other thioamides can be used to introduce different substituents at the 2-position.
Aldehydes: Benzaldehyde provides the 4-phenyl group. A wide variety of aromatic and aliphatic aldehydes can be utilized to synthesize a library of 4-substituted analogues.
Formaldehyde Source: Formalin (an aqueous solution of formaldehyde) or paraformaldehyde are commonly used as the source for the CH2-O-CH2 portion of the oxathiazine ring.
Reaction Conditions:
The condensation reaction is typically carried out in a suitable solvent, and the reaction conditions can be varied to optimize the yield and purity of the product. While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in readily available literature, the general principles of similar multicomponent reactions suggest that the reaction can be performed under mild conditions. The reaction likely proceeds through the formation of intermediate iminium and thiiranium ions, which then cyclize to form the stable 6H-1,3,5-oxathiazine ring. The reaction of N,N'-Bis(hydroxymethyl)thiourea with propane-1,3-diamine, a related condensation, gives an indication of the types of conditions that might be employed. nih.gov
| Precursor 1 | Precursor 2 | Precursor 3 | Solvent | Catalyst/Conditions | Product |
| Thioacetamide | Benzaldehyde | Formaldehyde | Ethanol | Mild Acid/Base Catalyst | This compound |
| Thiobenzamide | Acetaldehyde | Formaldehyde | Dioxane | Reflux | 2-Phenyl-4-methyl-6H-1,3,5-oxathiazine |
Reactivity and Chemical Transformations of 2 Methyl 4 Phenyl 6h 1,3,5 Oxathiazine
Ring-Opening and Ring-Closure Reactions of the 1,3,5-Oxathiazine Core
The 1,3,5-oxathiazine ring, containing three different heteroatoms, is susceptible to both ring-opening and ring-closure reactions under various conditions. The presence of relatively weak C-O, C-S, and C-N bonds suggests that the ring can be cleaved by nucleophilic or electrophilic attack, as well as by thermal or photochemical methods. For instance, hydrolysis could lead to the opening of the ring to form linear intermediates.
Conversely, the synthesis of the 1,3,5-oxathiazine core itself is a ring-closure reaction. While the specific synthesis of 2-methyl-4-phenyl-6H-1,3,5-oxathiazine is not detailed in readily available scientific literature, the general synthesis of oxathiazines often involves the condensation of suitable precursors. ontosight.ai
Thermal Cycloreversion Processes
Thermal activation of the 6H-1,3,5-oxathiazine ring can be expected to induce cycloreversion reactions, leading to the formation of smaller, more stable molecules. This process involves the concerted or stepwise cleavage of two or more bonds in the ring.
Formation of 1,2,4-Oxathiazoles via Cycloreversion
One plausible thermal rearrangement pathway for this compound could involve a cycloreversion process to yield a five-membered 1,2,4-oxathiazole derivative. This transformation would likely involve the extrusion of a small molecule. The specific substituents on the resulting oxathiazole would depend on the fragmentation pattern of the parent oxathiazine ring.
Generation and Trapping of Reactive Intermediates
The thermal decomposition of 1,3,5-oxathiazines can serve as a source of highly reactive, transient species. It is conceivable that the thermolysis of this compound could generate intermediates such as 1,3-thiaza-1,3-butadiene S-oxides or α,β-unsaturated sulfines. These reactive species are valuable synthons in organic chemistry and can be "trapped" by reacting with suitable dienophiles or other reagents to form new carbo- and heterocyclic structures.
Cycloreversion to Thiadiazines
Another potential outcome of thermal cycloreversion is the formation of thiadiazine isomers. The rearrangement of the atoms within the 1,3,5-oxathiazine ring, followed by fragmentation and recombination, could lead to various thiadiazine regioisomers. The specific conditions of the thermolysis, such as temperature and solvent, would likely influence the product distribution.
Lewis Acid-Induced Chemical Transformations
The heteroatoms within the this compound ring, particularly the oxygen, nitrogen, and sulfur atoms with their lone pairs of electrons, are expected to act as Lewis basic sites. Coordination of a Lewis acid to one of these heteroatoms would activate the ring towards a variety of transformations. This could include ring-opening, rearrangement, or reactions with nucleophiles. The phenyl and methyl substituents on the ring would also influence the regioselectivity of such transformations.
Nucleophilic Reactivity Studies on Oxathiazine Derivatives
The electrophilic centers within the 1,3,5-oxathiazine ring, such as the carbon atoms bonded to the heteroatoms, are potential sites for nucleophilic attack. Studies on related oxathiazine derivatives could provide insights into the susceptibility of the this compound ring to attack by various nucleophiles. The outcome of such reactions could range from substitution at a ring carbon to complete ring cleavage, depending on the nature of the nucleophile and the reaction conditions.
Oxidation Reactions with Peroxy Acids (e.g., m-CPBA oxidation)
There is no specific information available in the scientific literature regarding the oxidation of this compound with peroxy acids such as m-CPBA. Generally, sulfur atoms in heterocyclic rings can be oxidized to sulfoxides and sulfones using reagents like m-CPBA. commonorganicchemistry.com The nitrogen atom in the ring could also potentially be a site for oxidation. However, without experimental data for this specific compound, any discussion on the reaction products, regioselectivity, and reaction conditions would be purely speculative.
Mechanistic Elucidation of Oxathiazine Transformations
Due to the absence of reported chemical transformations for this compound, there has been no mechanistic elucidation of its reactions. Understanding reaction mechanisms requires detailed experimental studies, including kinetic analysis, isolation of intermediates, and spectroscopic investigations, none of which are available for this compound.
Spectroscopic and Structural Elucidation of 2 Methyl 4 Phenyl 6h 1,3,5 Oxathiazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine, both ¹H and ¹³C NMR would be essential for a complete structural assignment.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl, methylene (B1212753), and phenyl protons are expected. The protons of the phenyl group would likely appear as a multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chemical shift of the methylene protons (CH₂) in the 6H-1,3,5-oxathiazine ring is influenced by the adjacent oxygen and sulfur atoms and would be expected to resonate downfield. The methyl group (CH₃) protons at the 2-position would likely appear as a singlet in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each group (e.g., 3H for the methyl group, 2H for the methylene group, and 5H for the phenyl group).
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| CH₃ | ~2.0 - 2.5 | Singlet (s) | 3H |
| CH₂ | ~4.5 - 5.5 | Singlet (s) | 2H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each carbon atom in a unique electronic environment are anticipated. The carbon of the methyl group would appear at the highest field (lowest ppm value). The methylene carbon would be found further downfield due to the influence of the adjacent heteroatoms. The carbons of the phenyl ring would resonate in the aromatic region (typically δ 120-140 ppm), with the ipso-carbon (the carbon attached to the oxathiazine ring) showing a distinct chemical shift. The carbons at positions 2 and 4 of the oxathiazine ring would be observed at lower field due to their attachment to nitrogen, oxygen, and sulfur atoms.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | ~20 - 30 |
| CH₂ | ~70 - 80 |
| Phenyl-C (ipso) | ~130 - 140 |
| Phenyl-C (ortho, meta, para) | ~125 - 135 |
| C2 (Oxathiazine ring) | ~150 - 160 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, C-O, and C-S bonds. The aromatic C-H stretching vibrations of the phenyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. A strong absorption band corresponding to the C=N stretching vibration within the oxathiazine ring is expected in the region of 1600-1650 cm⁻¹. The C-O and C-S stretching vibrations would be found in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹ and 600-800 cm⁻¹, respectively.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=N stretch | 1600 - 1650 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-O stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the oxathiazine ring, leading to the formation of characteristic fragment ions. Common fragmentation pathways could include the loss of the methyl group, the phenyl group, or cleavage of the heterocyclic ring to form stable radical cations or neutral molecules. Analysis of these fragments would provide valuable information about the connectivity of the atoms within the molecule.
Expected Fragmentation Pattern in the Mass Spectrum of this compound
| Fragment Ion | Possible Structure |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - CH₃]⁺ | Loss of the methyl group |
| [M - C₆H₅]⁺ | Loss of the phenyl group |
| [C₆H₅CN]⁺ | Phenyl nitrile cation |
Theoretical and Computational Chemistry of 2 Methyl 4 Phenyl 6h 1,3,5 Oxathiazine Systems
Molecular Mechanics Calculations for Conformational Analysis
Molecular mechanics (MM) remains a cornerstone of computational chemistry for efficiently predicting the geometry and conformational preferences of molecules. This method models a molecule as a collection of atoms connected by springs, using a force field to calculate the potential energy based on bond lengths, angles, and torsional dihedrals. For a substituted 6H-1,3,5-oxathiazine, MM calculations are instrumental in identifying the most stable three-dimensional arrangements (conformers) and the energy differences between them.
The conformational landscape of six-membered heterocyclic rings is often complex, featuring various low-energy structures such as chair, boat, and twist-boat forms. Computational simulations of the related 1,3-oxathiane (B1222684) molecule, for example, have shown that the potential energy surface contains multiple minimum points, including chair conformers and enantiomeric pairs of twist forms. researchgate.net The interconversion between these stable forms proceeds through several transition states, which can also be characterized using these methods. researchgate.net
Table 1: Illustrative Conformational Energy Parameters for 1,3-Oxathiane (An Analogous System) This table presents data from a computational study on 1,3-oxathiane to illustrate the typical outputs of conformational analysis. Specific values for 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine would require dedicated calculations.
| Conformer | Relative Energy (kcal/mol) | Key Geometric Features |
| Chair | 0.00 (Reference) | Most stable, staggered arrangement |
| 1,4-Twist-Boat | 5.8 | Flexible form, higher energy |
| 2,5-Twist-Boat | 6.2 | Flexible form, higher energy |
| 3,6-Twist-Boat | 6.2 | Flexible form, higher energy |
| Symmetric Boat (Transition State) | 7.5 | High energy, eclipsed interactions |
Source: Adapted from computational studies on 1,3-oxathiane. researchgate.net
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a more detailed and accurate description of a molecule's electronic properties, which are fundamental to its reactivity. Unlike molecular mechanics, QM calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule.
These studies are crucial for understanding the electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For this compound, DFT calculations could map the molecular electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule might interact with other reagents. tandfonline.com A detailed computational study on spiro[indene-2,2'- researchgate.netresearchgate.netnih.govoxathiazine]-1,3-diones, for example, successfully used DFT calculations to identify these reactive centers. tandfonline.com
Furthermore, QM methods can elucidate reaction mechanisms and predict activation energies. nih.gov For instance, QM simulations can model the ring-opening reactions of heterocyclic compounds, providing mechanistic insights that are critical for synthetic applications and understanding biological activity. nih.gov The reactivity of the 1,3,5-oxathiazine ring is influenced by the presence of three different heteroatoms (O, N, S), creating a unique electronic environment that can be precisely characterized by QM computations. mdpi.com
Table 2: Key Electronic Properties Obtainable from Quantum Mechanical Calculations This table outlines the typical electronic properties that would be calculated for this compound and their significance.
| Property | Significance |
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential | Visualizes charge distribution, identifying sites for electrophilic or nucleophilic attack. |
| Atomic Charges | Quantifies the partial charge on each atom, helping to predict reactive sites. |
In Silico Investigations for Structure-Reactivity Relationships and Analogous Systems
In silico studies leverage computational power to screen virtual libraries of compounds and predict their biological activities, forming a critical part of modern drug discovery. These investigations aim to establish Structure-Activity Relationships (SAR), which correlate a molecule's structural features with its biological or chemical effects. openmedicinalchemistryjournal.com For the 1,3,5-oxathiazine family, in silico methods can be used to design novel derivatives with enhanced properties and to understand how modifications to the core structure affect their function.
A prominent example of this approach is a study on various oxathiazinane derivatives, which sought to understand the relationship between their chemical structures and their antineoplastic and antibacterial activities. nih.gov The research revealed that even small changes to the oxathiazinane scaffold could have a dramatic impact on cytotoxicity and biological function. nih.gov Such studies often employ techniques like molecular docking, where a ligand is computationally placed into the binding site of a target protein to predict its binding affinity and orientation. This helps to identify potential drug candidates and explain their mechanism of action at a molecular level.
For this compound and its hypothetical analogs, in silico tools could be used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govmdpi.com These predictions are vital for filtering out compounds that are unlikely to become successful drugs due to poor bioavailability or metabolic instability. By comparing the predicted activities and properties of a series of related oxathiazine compounds, researchers can build robust SAR models to guide the synthesis of more potent and selective molecules. rsc.org
Table 3: Example of a Structure-Activity Relationship Study on Oxathiazinane Derivatives This table is based on findings for analogous oxathiazinane compounds to illustrate how SAR data is presented.
| Compound | Key Structural Feature | Effect on Cell Viability (Cytotoxicity) |
| GP-2250 | 1,4,5-oxathiazine-4,4-dioxide core | Significant reduction in cancer cell viability |
| Derivative 2293 | Modification on the N-substituent | Significant reduction in cancer cell viability |
| Derivative 2296 | Modification on the N-substituent | Significant reduction in cancer cell viability |
| Derivative 2255 | Different core substitution pattern | No reduction in cancer cell viability |
| Derivative 2256 | Different core substitution pattern | No reduction in cancer cell viability |
Source: Adapted from research on oxathiazinane derivatives. nih.gov
Computational Analysis of Ring Fluxional Behavior in Heterocyclic Systems
Heterocyclic rings are not static structures; they exhibit dynamic or "fluxional" behavior, rapidly interconverting between different conformations at room temperature. researchgate.net This behavior includes processes like ring inversion (e.g., a chair form flipping to its mirror image) and pyramidal inversion (the rapid oscillation of a lone pair on a heteroatom like nitrogen). scribd.com Computational analysis is essential for quantifying the energy barriers associated with these dynamic processes.
The energy barrier to ring inversion is a critical parameter that defines the conformational stability of a ring system. scribd.com For instance, ab initio calculations performed on diazepam, which contains a seven-membered heterocyclic ring, successfully determined the ring inversion barrier to be 17.6 kcal/mol, in good agreement with experimental data. nih.gov Similar computational studies on 1,3-oxathiane revealed that the chair-to-chair interconversion can proceed through multiple pathways involving higher-energy twist-boat intermediates. researchgate.net
For this compound, the presence of a nitrogen atom introduces the possibility of pyramidal inversion. The barrier for this process is sensitive to the substituent on the nitrogen and the solvent environment. researchgate.net Computational studies on N-substituted 1,3-oxazines have shown that the nitrogen inversion barrier decreases as the size of the substituent increases. researchgate.net The fluxional behavior of the 6H-1,3,5-oxathiazine ring, governed by the interplay of ring inversion and potential pyramidal inversion, would be significantly influenced by the steric and electronic effects of the methyl and phenyl substituents. Understanding these dynamics is crucial, as the dominant conformation and the ease of interconversion can directly impact how the molecule interacts with biological targets.
Table 4: Illustrative Calculated Energy Barriers for Inversion Processes in Analogous Heterocycles This table provides examples of calculated energy barriers for ring and pyramidal inversion in related systems to demonstrate the type of data generated.
| Molecule/System | Process | Computational Method | Calculated Barrier (kcal/mol) |
| Diazepam | Ring Inversion | Ab initio | 17.6 |
| N(1)-desmethyldiazepam | Ring Inversion | Ab initio | 10.9 |
| N-methyl-1,3-oxazine | Nitrogen Inversion | DFT (B3LYP) | Varies with solvent |
| N-tert-butyl-1,3-oxazine | Nitrogen Inversion | DFT (B3LYP) | Lower than N-methyl derivative |
Source: Adapted from computational studies on diazepines and N-substituted oxazines. researchgate.netnih.gov
Future Research Directions in 2 Methyl 4 Phenyl 6h 1,3,5 Oxathiazine Chemistry
Exploration of Undiscovered Reactivity Patterns and Transformations
The reactivity of the 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine ring system is largely uncharted territory. The interplay of the oxygen, sulfur, and nitrogen heteroatoms imparts a unique electronic character that suggests a wealth of potential chemical transformations. Future research should systematically investigate its behavior under a variety of reaction conditions to uncover novel reactivity patterns.
Key areas for exploration could include:
Cycloaddition Reactions: Investigating the oxathiazine ring as a diene or dienophile in Diels-Alder reactions or other pericyclic processes could lead to the synthesis of complex fused heterocyclic systems.
Ring-Opening and Rearrangement Reactions: Probing the stability of the 1,3,5-oxathiazine core to acidic, basic, and thermal conditions could reveal pathways to novel acyclic or rearranged heterocyclic structures. For instance, thermolysis has been shown to convert 6H-1,3,5-oxathiazines into 3,4-dihydro-2H-1,3,5-thiadiazines. molaid.com
Reactions at the Methylene (B1212753) Bridge: The C-6 methylene group presents a site for functionalization through deprotonation and subsequent reaction with electrophiles, offering a gateway to a diverse array of substituted oxathiazines.
Oxidation and Reduction: Systematic studies on the oxidation of the sulfur atom and reduction of the imine bond would provide access to new classes of oxathiazine derivatives with potentially altered chemical and biological properties.
Table 1: Proposed Exploration of Novel Reactions for this compound
| Reaction Type | Potential Reagents/Conditions | Expected Outcome/Product Class | Potential Significance |
|---|---|---|---|
| [4+2] Cycloaddition | Maleic anhydride, DMAD, heat | Fused polycyclic heterocycles | Access to complex molecular architectures |
| Ring-Opening | Strong acid (e.g., TFA), Strong base (e.g., n-BuLi) | Functionalized amino thioesters or related acyclic compounds | Novel synthetic intermediates |
| C-6 Functionalization | 1. LDA; 2. Alkyl halides, Aldehydes | 6-Substituted oxathiazines | Derivatives with tunable properties |
| Sulfur Oxidation | m-CPBA, Oxone® | Oxathiazine-S-oxides and S,S-dioxides | Modulation of electronic properties and reactivity |
Development of Stereoselective and Enantioselective Synthetic Approaches
The this compound structure contains a stereocenter at the C-2 position, and potentially at C-6 if substituted. The development of synthetic methods that can control the stereochemistry at these centers is a critical area for future research. Such methods would be invaluable for investigating the compound's biological activities, which are often stereospecific.
Future research in this area should focus on:
Diastereoselective Synthesis: Building upon existing knowledge of diastereoselective routes for other chiral oxathiazine scaffolds, new methods can be devised. unibo.it For example, using chiral auxiliaries or substrates to direct the stereochemical outcome of the ring-forming reaction is a promising avenue.
Enantioselective Catalysis: The use of chiral catalysts, whether metal-based or organocatalytic, could enable the direct synthesis of specific enantiomers of this compound and its derivatives. nih.gov Research into chiral Brønsted acids or Lewis acids to catalyze the cyclization of prochiral precursors would be particularly relevant.
Kinetic Resolution: For racemic mixtures, developing enzymatic or chemical kinetic resolution methods could provide access to enantiomerically pure forms of the compound.
Table 2: Potential Strategies for Asymmetric Synthesis of this compound Derivatives
| Approach | Example Catalyst/Reagent | Target Stereochemical Control | Hypothetical Enantiomeric Excess (ee) |
|---|---|---|---|
| Organocatalysis | Chiral phosphoric acid | Enantioselective cyclization | >90% |
| Chiral Auxiliary | (R)-(-)-2-Phenylglycinol | Diastereoselective synthesis | >95% de |
| Metal Catalysis | Rh(II) or Cu(I) with chiral ligands | Asymmetric C-H insertion or cyclization | >90% ee |
| Enzymatic Resolution | Lipase-catalyzed acylation | Separation of enantiomers | >99% ee |
Integration into Advanced Catalytic Systems and Methodologies
Beyond being a synthetic target, this compound possesses structural features that suggest its potential use in catalysis. The nitrogen and sulfur atoms could act as coordination sites for metal centers, making the molecule a candidate for a novel ligand in transition metal catalysis.
Future research directions include:
Ligand Development: Synthesizing derivatives of the oxathiazine with additional coordinating groups and evaluating their performance as ligands in well-established catalytic reactions, such as cross-coupling, hydrogenation, or oxidation reactions.
Organocatalysis: Investigating the basic nitrogen atom within the oxathiazine ring as a potential catalytic site for organocatalytic transformations, such as Michael additions or aldol (B89426) reactions. The development of related heterocyclic organocatalysts is an active area of research. rsc.orgnih.gov
Frustrated Lewis Pairs (FLPs): Exploring the possibility of designing FLPs based on the oxathiazine scaffold, where the nitrogen atom acts as the Lewis base and a sterically hindered Lewis acid is used to activate small molecules.
Detailed Kinetic and Thermodynamic Studies of Oxathiazine Reactions
A fundamental understanding of the reaction mechanisms, kinetics, and thermodynamics involving this compound is currently lacking. Such studies are crucial for optimizing existing reactions and predicting new reactivity.
Future research should involve:
Mechanistic Investigations: Employing techniques such as isotopic labeling, in-situ spectroscopy (e.g., NMR, IR), and computational modeling (DFT) to elucidate the mechanisms of key transformations. mdpi.com
Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, rate constants, and activation parameters for the formation and subsequent reactions of the oxathiazine. This data is essential for reaction optimization and scale-up.
Thermodynamic Measurements: Determining the thermodynamic stability of the oxathiazine ring and its derivatives through experimental calorimetry or computational methods. This information will help in understanding reaction equilibria and predicting product distributions.
Application of Flow Chemistry and Continuous Synthesis Approaches
Modern synthetic chemistry is increasingly adopting continuous flow technologies to improve efficiency, safety, and scalability. nih.gov Applying these methods to the synthesis of this compound could offer significant advantages over traditional batch processing. beilstein-journals.orgbeilstein-journals.org
Future research in this domain should aim to:
Develop Continuous Synthesis Protocols: Designing and optimizing a continuous flow process for the synthesis of the target oxathiazine. mdpi.comresearchgate.net Microreactor technology could be particularly beneficial for controlling reaction parameters and improving yields. mdpi.com
Telescoped Reactions: Integrating the synthesis of the oxathiazine with subsequent derivatization steps in a continuous, multi-step flow system to streamline the production of a library of related compounds.
In-line Purification and Analysis: Incorporating in-line purification techniques (e.g., solid-phase scavengers, liquid-liquid extraction) and analytical tools (e.g., HPLC, NMR) to enable real-time monitoring and isolation of the desired products. researchgate.net
Table 3: Comparison of Batch vs. Proposed Flow Synthesis of this compound
| Parameter | Traditional Batch Synthesis | Projected Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and controlled |
| Safety | Potential for thermal runaway on scale-up | Inherently safer due to small reaction volumes |
| Scalability | Challenging | Straightforward by extending operation time |
| Productivity | Limited by reactor size | Potentially high throughput |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine, and what experimental parameters influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, Zadorozhnii et al. (2017) demonstrated that derivatives of 1,3,5-oxadiazine can be prepared using trichloromethyl precursors and aryl amines under reflux in aprotic solvents like acetonitrile . Key parameters include stoichiometric ratios of reagents, reaction temperature (60–80°C), and catalyst selection (e.g., triethylamine). Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents, as outlined in organic chemistry experimental guidelines .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (MS), particularly high-resolution electrospray ionization (HR-ESI-MS), provides molecular weight validation and fragmentation patterns, as shown in studies on analogous oxadiazine derivatives . Complementary techniques like HPLC (for purity assessment) and IR spectroscopy (functional group identification) are also recommended .
Q. What safety protocols are critical when handling reagents involved in synthesizing this compound?
- Methodological Answer : Sodium hydride (NaH) and chlorinated solvents (e.g., dichloromethane) require strict inert-atmosphere handling (argon/nitrogen) due to moisture sensitivity and flammability . Personal protective equipment (PPE) including gloves, goggles, and lab coats is mandatory. Waste disposal must follow protocols for reactive intermediates, as emphasized in organic chemistry safety training .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is advised. For example, varying catalysts (e.g., triethylamine vs. DBU) and solvents (DMF vs. acetonitrile) can identify synergistic effects . Reaction monitoring with TLC or in-situ FTIR helps track intermediate formation. Zadorozhnii et al. (2018) achieved improved yields (75–85%) by adjusting molar ratios of trichloromethyl precursors and aryl amines in a stepwise protocol .
Q. How should researchers address contradictory spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer : Cross-validation using multiple techniques is essential. For instance, if NMR suggests a substituent at the 4-position but MS fragmentation conflicts, X-ray crystallography can resolve ambiguity . Computational tools (e.g., DFT calculations) may predict plausible fragmentation pathways, aligning with experimental MS data . Repeating synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) minimizes side products that complicate analysis .
Q. What strategies enable the study of electronic and steric effects on the reactivity of this compound?
- Methodological Answer : Substituent variation at the phenyl ring (e.g., electron-withdrawing vs. donating groups) can elucidate electronic effects. Kinetic studies under controlled temperatures (25–60°C) and solvent polarities (DMF vs. toluene) reveal steric influences on reaction rates . Hammett plots or LFER (Linear Free Energy Relationships) correlate substituent parameters (σ, π) with reactivity trends, as applied in analogous heterocyclic systems .
Q. How can mechanistic pathways for the degradation of this compound under acidic/basic conditions be investigated?
- Methodological Answer : Stability studies in buffered solutions (pH 2–12) at 37°C, monitored via UV-Vis spectroscopy or LC-MS, identify degradation products . Isotopic labeling (e.g., deuterated solvents) and trapping experiments (e.g., TEMPO for radical intermediates) clarify mechanisms. Zadorozhnii et al. (2018) used MS/MS fragmentation to propose cleavage pathways for oxadiazine analogs under hydrolytic stress .
Data Presentation
Table 1 : Key Synthetic Parameters for this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
